molecular formula C27H36N6O11S B1650978 Desmethylsildenafil-d8 Citrate CAS No. 1215071-06-9

Desmethylsildenafil-d8 Citrate

Cat. No.: B1650978
CAS No.: 1215071-06-9
M. Wt: 660.7
InChI Key: HCOQCFAWFDJJQE-QPUNNWGTSA-N
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Description

Desmethylsildenafil-d8 Citrate is a deuterated analog of N-desmethyl sildenafil, which is a metabolite of sildenafil. Sildenafil is widely known for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension. The deuterated version, this compound, is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify sildenafil and its metabolites in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylsildenafil-d8 Citrate involves the deuteration of N-desmethyl sildenafil. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Desmethylsildenafil-d8 Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Desmethylsildenafil-d8 Citrate has several scientific research applications, including:

Mechanism of Action

Desmethylsildenafil-d8 Citrate exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include PDE5, and the pathways involved are related to the nitric oxide (NO) and cGMP signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethylsildenafil-d8 Citrate is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. Its use as an internal standard in mass spectrometry makes it invaluable for accurate measurement of sildenafil and its metabolites in biological samples .

Properties

IUPAC Name

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i9D2,10D2,11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOQCFAWFDJJQE-QPUNNWGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678725
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--5-{2-ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-06-9
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--5-{2-ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylsildenafil-d8 Citrate
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Reactant of Route 5
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Reactant of Route 6
Desmethylsildenafil-d8 Citrate

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